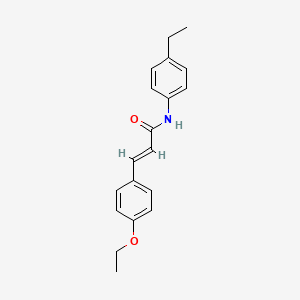

(2E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide

Description

(2E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by a conjugated α,β-unsaturated carbonyl system (prop-2-enamide backbone). Its structure features a 4-ethoxyphenyl group attached to the α-position and a 4-ethylphenyl substituent on the anilide nitrogen. The ethoxy group (–OCH₂CH₃) contributes to its lipophilicity and electronic profile, while the ethyl group (–CH₂CH₃) on the anilide ring modulates steric and hydrophobic interactions.

Properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-3-15-5-10-17(11-6-15)20-19(21)14-9-16-7-12-18(13-8-16)22-4-2/h5-14H,3-4H2,1-2H3,(H,20,21)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUAFZCFZWIWPF-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide, also referred to by its CAS number 297149-85-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, supported by research findings, data tables, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling processes.

- Gene Expression : The compound may affect the expression of genes associated with its biological effects.

Biological Activities

Research highlights several promising biological activities associated with this compound:

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Recent investigations have focused on the anticancer properties of this compound. In vitro assays demonstrated that it can inhibit the growth of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism | References |

|---|---|---|---|

| Antimicrobial | Moderate | Inhibition of bacterial growth | |

| Anticancer | High | Induction of apoptosis, cell cycle arrest | |

| Anti-inflammatory | Potential | Modulation of inflammatory cytokines |

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of the compound revealed that modifications in the ethoxy group significantly enhanced antimicrobial activity against specific bacterial strains. The study utilized standard disk diffusion methods to assess efficacy .

- Cancer Cell Line Inhibition : In a controlled experiment, this compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Electronic and Lipophilic Properties

- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (–CF₃) and chloro (–Cl) substituents enhance antimicrobial activity by increasing electrophilicity of the enamide system, promoting interactions with bacterial enzyme active sites. For example, 3,4-dichloro derivatives (e.g., compound 2j) show submicromolar MIC values against MRSA .

- Electron-Donating Groups (EDGs): Ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups improve solubility but reduce potency against Gram-positive pathogens. For instance, methoxy-substituted analogues (e.g., PAAPM) exhibit weaker SPIKE protein binding compared to dimethylamino derivatives .

- Lipophilicity: Optimal logD values (3.0–4.0) correlate with enhanced biofilm inhibition in S. aureus. Chlorinated and trifluoromethylated compounds (logD >4.0) show cytotoxicity at >10 µM, limiting therapeutic utility .

Substituent Position

- Para-Substitution: 4-Ethyl or 4-CF₃ on the anilide ring maximizes antimicrobial activity due to planar alignment with target proteins .

- Meta-Substitution: 3-Fluoro or 3-Cl groups improve anti-inflammatory effects by modulating NF-κB pathway interactions .

Mechanistic Comparisons

- Antimicrobial Action: Chlorinated derivatives (e.g., 2j) disrupt bacterial membrane integrity and inhibit efflux pumps, whereas ethoxy analogues may target intracellular enzymes like enoyl-ACP reductase .

- Anti-Inflammatory Activity: Dibromo/chloro-substituted compounds (e.g., compound 20) attenuate LPS-induced NF-κB activation via IKKβ inhibition, unlike non-halogenated cinnamamides .

- Cytotoxicity: High lipophilicity (logD >4.5) correlates with necrosis in THP-1 cells, particularly in serum-free conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.